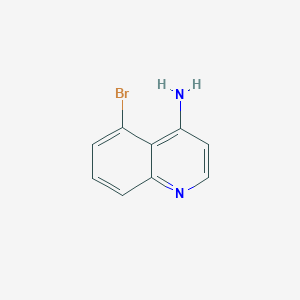

5-Bromoquinolin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

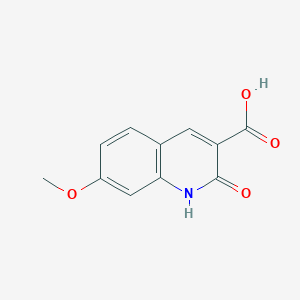

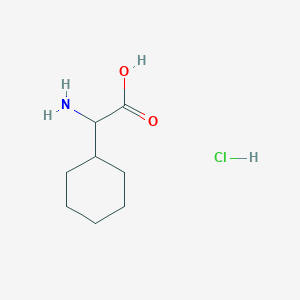

Quinoline, the core structure of 5-Bromoquinolin-4-amine, has been synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular weight of this compound is 223.073 g/mol .Chemical Reactions Analysis

Quinoline, the core structure of this compound, shows both electrophilic and nucleophilic substitution reactions . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .Scientific Research Applications

Microwave-Assisted Aryl Amination

Wang, Magnin, and Hamann (2003) highlighted the efficiency of palladium-catalyzed aryl amination under microwave conditions, using aryl bromides including 5-Bromoquinolin-4-amine. This method notably improved yields over standard conditions and enabled the synthesis of 5- and 8-aminoquinolines rapidly and efficiently, showcasing its application in accelerating the synthesis of quinoline derivatives (Wang, Magnin, & Hamann, 2003).

Amination Reactions with Potassium Amide

The work by Pomorski et al. (2010) explored the reactivity of 3-bromoquinoline (analogous to this compound) towards potassium amide in liquid ammonia. Their study provides insight into the amination reactions of bromoquinolines, comparing the reactivity and outcomes with different bromoquinoline derivatives (Pomorski, Hertog, Buurman, & Bakker, 2010).

Synthesis of Indoloquinolines

Hostyn et al. (2006) focused on the synthesis of D-ring substituted 5-methyl-5H-indolo[2,3-c]quinolines starting from 3-bromoquinoline, using palladium-catalyzed reactions. This process involved a selective Buchwald–Hartwig amination followed by a regioselective intramolecular Heck-type reaction under microwave irradiation. The methodology highlights a strategic approach to synthesizing indoloquinolines, which could be extrapolated to the use of this compound as a precursor (Hostyn, Maes, Van Baelen, Gulevskaya, Meyers, & Smits, 2006).

Creation of C4-Substituted Isoquinolines

Tsotinis, Zouroudis, Moreau, and Roussakis (2007) described the synthesis of C4-substituted isoquinolines from 4-bromoisoquinoline, which is related to this compound in terms of reactivity and potential application in creating compounds with cytotoxic activity. Their research contributes to the understanding of how modifications in the amine portion of such molecules can influence biological activity, potentially guiding the design of novel therapeutic agents (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Dengue Virus Inhibition

Huang, Saul, Einav, and Asquith (2021) advanced the use of 4-anilinoquinolines, including derivatives related to this compound, as inhibitors against dengue virus (DENV) and Venezuelan Equine Encephalitis virus (VEEV). Their work involved synthesizing a series of 4-anilinoquinoline libraries, highlighting the potential of this compound derivatives in developing antiviral therapies (Huang, Saul, Einav, & Asquith, 2021).

Safety and Hazards

5-Bromoquinolin-4-amine is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), specific target organ toxicity – single exposure (Category 3), and germ cell mutagenicity (Category 2) . It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing genetic defects .

Mechanism of Action

Target of Action

Quinoline derivatives, which include 5-bromoquinolin-4-amine, are known to have a broad range of biological activities . They are often used as scaffolds in drug discovery, playing a significant role in medicinal chemistry .

Mode of Action

It’s worth noting that quinoline derivatives, including this compound, are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Information about the pharmacokinetics of similar compounds, such as other quinoline derivatives, can be found .

Result of Action

It’s worth noting that quinoline derivatives, including this compound, are known to have various biological activities .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

5-bromoquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWGAKFTZZFIJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Furyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B2513796.png)

![N-(2,2-diethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513799.png)

![Methyl 2-[6-methoxy-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513803.png)

![6-chloro-N-[1-(oxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2513804.png)

![2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2513806.png)

![2-[(4-Methylbenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2513808.png)

![(4-Fluorophenyl)-[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methanone](/img/structure/B2513810.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2513813.png)